molecular formula C11H12N2OS B6280390 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 194792-49-9

1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B6280390
CAS No.: 194792-49-9
M. Wt: 220.3
InChI Key:
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Description

1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide is an organic compound with a complex structure that includes a cyanomethyl group, a phenyl ring, and a sulfanyl group attached to a dimethylformamide moiety

Preparation Methods

The synthesis of 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)phenylsulfanyl chloride with N,N-dimethylformamide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Lithium aluminum hydride
  • Electrophilic reagents: Nitric acid, bromine

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with similar compounds such as:

    4-(cyanomethyl)phenylsulfanyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.

    N,N-dimethylformamide: A common solvent and reagent in organic synthesis, it forms the basis of the dimethylformamide moiety in the target compound.

    Sulfoxides and sulfones: Oxidized derivatives of the target compound, they exhibit different chemical and biological properties.

Properties

CAS No.

194792-49-9

Molecular Formula

C11H12N2OS

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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